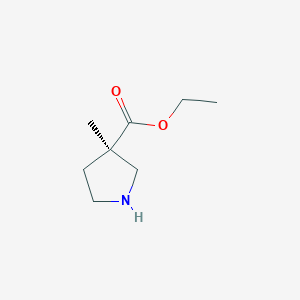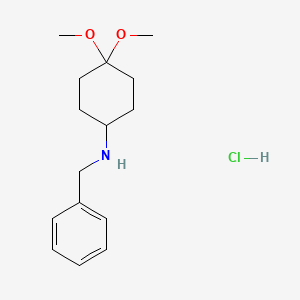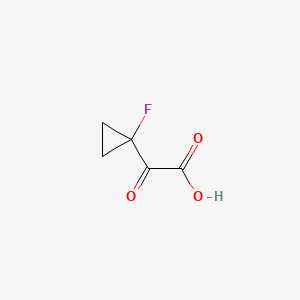
1-(2-Amino-ethyl)-azetidine-2-carboxylic acid methyl ester dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-ethyl)-azetidine-2-carboxylic acid methyl ester dihydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their unique structural and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-ethyl)-azetidine-2-carboxylic acid methyl ester dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminoethylamine with methyl 2-bromoacetate under basic conditions to form the azetidine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1-(2-Amino-ethyl)-azetidine-2-carboxylic acid methyl ester dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted azetidines.
科学的研究の応用
1-(2-Amino-ethyl)-azetidine-2-carboxylic acid methyl ester dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Amino-ethyl)-azetidine-2-carboxylic acid methyl ester dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and other biomolecules, affecting their structure and function.
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: A non-protein amino acid with a similar azetidine ring structure.
Thiazolidine derivatives: Five-membered heterocycles containing sulfur and nitrogen, used in various biological applications.
Uniqueness
1-(2-Amino-ethyl)-azetidine-2-carboxylic acid methyl ester dihydrochloride is unique due to its specific functional groups and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are essential.
特性
IUPAC Name |
methyl 1-(2-aminoethyl)azetidine-2-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-2-4-9(6)5-3-8;;/h6H,2-5,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXBJABNJCXSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R,3R)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B8195537.png)
![tert-butyl N-[(3aS)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B8195548.png)
![benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B8195553.png)
![tert-butyl (3aR,6aS)-4-amino-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B8195561.png)

![[(3R)-3-methylpyrrolidin-3-yl]methanol](/img/structure/B8195568.png)





![3lambda6-Thia-7-azabicyclo[4.1.1]octane 3,3-dioxide](/img/structure/B8195619.png)


